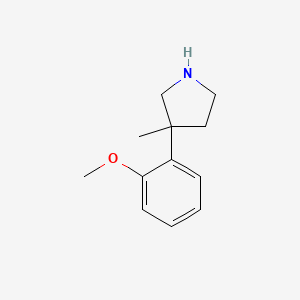

3-(2-Methoxyphenyl)-3-methylpyrrolidine

Description

Significance of Pyrrolidine (B122466) Derivatives in Organic Synthesis and Drug Design

The pyrrolidine ring is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and catalysts. Its significance stems from a unique combination of structural and chemical properties. The non-planar, puckered conformation of the pyrrolidine ring allows for a three-dimensional arrangement of substituents, which is crucial for specific molecular recognition and interaction with biological targets such as enzymes and receptors. nih.gov

In the context of drug design, the incorporation of a pyrrolidine scaffold can enhance a molecule's pharmacological profile. nih.gov The nitrogen atom can act as a hydrogen bond acceptor or a basic center, influencing properties like solubility and bioavailability. Furthermore, the stereocenters that can be generated on the pyrrolidine ring are pivotal for enantioselective interactions with chiral biological systems. nih.gov A notable example is the diverse biological activities exhibited by 3-aryl pyrrolidines, which are known to interact with serotonin (B10506) and dopamine (B1211576) receptors. nih.govresearchgate.net

From a synthetic standpoint, the pyrrolidine framework serves as a versatile building block. Numerous synthetic methodologies have been developed for the construction and functionalization of the pyrrolidine ring, reflecting its importance in organic chemistry. chemrxiv.org These methods provide access to a wide range of substituted pyrrolidines, enabling chemists to systematically explore structure-activity relationships (SAR) in drug discovery programs.

Current Research Landscape Pertaining to 3-(2-Methoxyphenyl)-3-methylpyrrolidine and Related Structural Motifs

Direct and detailed research findings on the specific compound this compound are notably scarce in publicly accessible scientific literature. Its existence is primarily noted in chemical supplier databases, but in-depth studies regarding its synthesis, characterization, and biological activity are not extensively reported. However, the research landscape of structurally related motifs provides a valuable context for understanding its potential properties and areas of scientific interest.

The key structural features of this compound are the 3-aryl and 3-methyl substituents on the pyrrolidine ring. Research on analogous 3-aryl-3-substituted pyrrolidines is an active area of investigation. For instance, compounds with a 3-(m-methoxyphenyl) group have been explored for their potential neuroprotective, anti-inflammatory, and antimicrobial properties. ontosight.ai The presence of the methoxy (B1213986) group on the phenyl ring can significantly influence the electronic and steric properties of the molecule, thereby affecting its binding affinity to biological targets.

The synthesis of 3-substituted pyrrolidines is a well-explored area, with various strategies available. chemrxiv.org Palladium-catalyzed hydroarylation of pyrrolines has emerged as a powerful method for the direct introduction of an aryl group at the 3-position of the pyrrolidine ring. nih.govresearchgate.net Other approaches involve multi-step sequences starting from acyclic precursors or the functionalization of existing pyrrolidine rings. For a geminally disubstituted pyrrolidine like this compound, synthetic strategies would likely involve the creation of a quaternary carbon center, which can be a challenging synthetic task.

The table below summarizes the properties of some structurally related pyrrolidine derivatives to provide a comparative context for the potential characteristics of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Noted Research Area/Application |

| 3-(m-methoxyphenyl)-1-phenethyl-3-propyl-pyrrolidine | C22H29NO | 323.48 | 3-(m-methoxyphenyl), 3-propyl, N-phenethyl substitution | Potential neuroprotective, anti-inflammatory, antimicrobial activities ontosight.ai |

| 1-Propyl-3-aryl-pyrrolidine | Varies | Varies | 3-aryl, N-propyl substitution | Potent and selective ligands for serotonin and dopamine receptors nih.govresearchgate.net |

| 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine | C18H20ClN3O | 329.83 | Complex substituted pyridine (B92270) with a pyrrolidine moiety | High affinity ligand for nicotinic acetylcholine (B1216132) receptors nih.gov |

| 1-(4-methoxyphenyl)pyrrolidin-2-one derivatives | Varies | Varies | Pyrrolidinone with N-(4-methoxyphenyl) substitution | Investigated for antibacterial and antioxidant activities researchgate.net |

Given the established pharmacological importance of the pyrrolidine scaffold and the diverse activities of its aryl-substituted derivatives, this compound represents a chemical entity of potential interest for further investigation. Future research could focus on the development of efficient synthetic routes to this compound and its analogs, followed by a thorough evaluation of their biological properties. The insights gained from such studies would contribute to the broader understanding of the structure-activity relationships within this important class of heterocyclic compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

3-(2-methoxyphenyl)-3-methylpyrrolidine |

InChI |

InChI=1S/C12H17NO/c1-12(7-8-13-9-12)10-5-3-4-6-11(10)14-2/h3-6,13H,7-9H2,1-2H3 |

InChI Key |

OCIBZPZOMYJSDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCNC1)C2=CC=CC=C2OC |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 2 Methoxyphenyl 3 Methylpyrrolidine

Retrosynthetic Analysis of the 3-(2-Methoxyphenyl)-3-methylpyrrolidine Core

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.comscitepress.org For this compound, several disconnections can be envisioned to simplify the structure and identify potential synthetic routes.

A primary disconnection strategy involves breaking the bonds that form the pyrrolidine (B122466) ring. This can lead to acyclic precursors that can be cyclized in the forward synthesis. For instance, a C-N bond disconnection could suggest a route involving the intramolecular cyclization of an amino-halide or amino-alcohol. A C-C bond disconnection might point towards a strategy involving the addition of a nucleophile to an imine or a related species.

Another key retrosynthetic step is the disconnection of the aryl and methyl groups at the C-3 position. This suggests that these groups could be introduced via nucleophilic addition to a suitable electrophilic precursor, such as a pyrrolidin-3-one or a related intermediate.

Classical and Contemporary Approaches to Pyrrolidine Ring Formation

The construction of the pyrrolidine ring is a cornerstone of many synthetic strategies targeting this class of compounds. Both classical and modern methods have been extensively developed to achieve this transformation with high efficiency and selectivity.

Cycloaddition reactions are powerful tools for the construction of cyclic systems, including the pyrrolidine ring. osaka-u.ac.jp These reactions often allow for the formation of multiple stereocenters in a single step with a high degree of control. nih.gov

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is one of the most widely used methods for the synthesis of pyrrolidines. nih.govmdpi.com Azomethine ylides are 1,3-dipoles containing a C-N-C framework and can be generated in situ from various precursors, such as the condensation of α-amino acids or their esters with aldehydes. mdpi.comrsc.org

These reactive intermediates can then undergo a [3+2] cycloaddition with a dipolarophile (an alkene) to form the pyrrolidine ring. acs.org The reaction is often highly regio- and stereoselective, providing a powerful means to control the substitution pattern of the resulting pyrrolidine. rsc.orgrsc.org The use of chiral catalysts can also enable the enantioselective synthesis of pyrrolidine derivatives. nih.govrsc.org

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions in Pyrrolidine Synthesis

| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Glycine ester and Benzaldehyde | N-Phenylmaleimide | Ag(I)/Lewis Acid | Substituted Pyrrolidine | acs.org |

| Sarcosine and Formaldehyde | Dimethyl acetylenedicarboxylate | Heat | Substituted Pyrrolidine | mdpi.com |

Beyond the classic azomethine ylide cycloadditions, other [3+2] cycloaddition strategies have been developed for pyrrolidine synthesis. mdpi.com These methods often involve the reaction of a three-atom component with a two-atom component to form the five-membered ring. For example, the reaction of vinyl aziridines with activated alkenes in the presence of a Lewis acid can provide access to highly substituted pyrrolidines.

Another approach involves the use of trimethylene-methane (TMM) diyls or their synthetic equivalents. These species can undergo a formal [3+2] cycloaddition with imines to furnish the pyrrolidine core. The development of new catalytic systems continues to expand the scope and utility of these [3+2] cycloaddition strategies. acs.org

Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction that can be effectively utilized in the synthesis of pyrrolidines. nih.gov This strategy typically involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound or a related Michael acceptor.

In the context of pyrrolidine synthesis, an intramolecular Michael addition is a common approach. acs.org A precursor containing both a nucleophilic amine and a Michael acceptor can be induced to cyclize, forming the pyrrolidine ring. rsc.org The stereochemical outcome of this cyclization can often be controlled by the appropriate choice of substrates and reaction conditions.

For instance, the conjugate addition of an amine to an α,β-unsaturated ester, followed by cyclization, can provide a direct route to pyrrolidin-3-one derivatives, which can serve as versatile intermediates for the synthesis of 3-substituted pyrrolidines. rsc.org

Table 2: Michael Addition Approaches to Pyrrolidine Synthesis

| Nucleophile | Michael Acceptor | Conditions | Product | Reference |

|---|---|---|---|---|

| Primary Amine | Itaconate | Base | N-functionalized mono-pyrrolidone | frontiersin.org |

| Aminofluorovinylsulfone (intramolecular) | --- | Base | Fluoropyrrolidine | acs.org |

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of a wide variety of cyclic compounds, including pyrrolidines. acs.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene or an enyne to form a cyclic alkene. acs.orgacs.org

For the synthesis of pyrrolidines, a suitable acyclic precursor containing two terminal alkenes or an alkene and an alkyne, separated by a three-atom tether containing a nitrogen atom, can be subjected to RCM conditions to afford the corresponding dihydropyrrole or pyrrolidine derivative. acs.orgorganic-chemistry.org The resulting double bond can be subsequently reduced to provide the saturated pyrrolidine ring. researchgate.net

The tolerance of modern RCM catalysts to a wide range of functional groups has made this a highly attractive strategy for the synthesis of complex and highly functionalized pyrrolidine-containing molecules. organic-chemistry.org

Table 3: Ring-Closing Metathesis in Pyrrolidine Synthesis

| Substrate | Catalyst | Product | Reference |

|---|---|---|---|

| Diallylamine derivative | Grubbs' Catalyst | Dihydropyrrole | researchgate.net |

Photochemical and Thermal Ring Contraction Strategies (e.g., from Pyridines)

The construction of the pyrrolidine skeleton can be achieved through innovative ring contraction strategies, which transform readily available larger rings into the desired five-membered structure. A particularly promising approach involves the use of pyridines, which are abundant and inexpensive bulk chemicals. osaka-u.ac.jpnih.gov This method represents a significant skeletal editing strategy, offering a rapid route to the pyrrolidine core, thereby accelerating drug discovery and the exploration of novel nitrogen-containing compounds. osaka-u.ac.jpresearchgate.net

One notable method is a photo-promoted ring contraction of pyridines using silylborane. osaka-u.ac.jpbohrium.com This reaction proceeds through a series of intermediates, including a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide. osaka-u.ac.jpresearchgate.netbohrium.com The process is initiated by the photochemical generation of an N-boryl-2-silyl-1,2-dihydropyridine intermediate from the starting pyridine (B92270) and silylborane. osaka-u.ac.jp This is followed by a crucial photo-induced 1,2-silyl migration to form a 3-silylazomethine ylide, which then undergoes a thermally-allowed disrotatory ring-closing reaction to furnish the pyrrolidine skeleton. osaka-u.ac.jp The resulting products are pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which are versatile synthons for further functionalization. osaka-u.ac.jpresearchgate.net This strategy demonstrates a broad substrate scope and high functional group compatibility. osaka-u.ac.jpbohrium.com

Historically, photochemical ring contractions of pyridinium (B92312) salts to form cyclopentene (B43876) derivatives and the conversion of quinoline (B57606) N-oxides into benzoxazepines have demonstrated the feasibility of using pyridine-like structures as starting materials for five-membered rings. osaka-u.ac.jpresearchgate.net However, many of these earlier methods required pre-activation steps, such as the formation of N-alkylpyridinium salts or N-oxides. osaka-u.ac.jpresearchgate.net The silylborane-mediated approach represents a significant advancement by enabling the ring contraction of pyridines without such pre-activation. osaka-u.ac.jp

Reductive Amination Protocols for Pyrrolidine Scaffolds

Reductive amination is a cornerstone of amine synthesis and a powerful tool for constructing pyrrolidine scaffolds. This method is responsible for a significant portion of all C-N bond-forming reactions within the pharmaceutical industry. researchgate.net The general principle involves the reaction of a carbonyl compound with an amine to form a hemiaminal, which then dehydrates to an imine (or enamine). mdpi.com This intermediate is subsequently reduced in situ to the target amine. mdpi.com The use of hydrogen gas as the reducing agent is particularly advantageous as it minimizes toxic reagents and waste. mdpi.com

For the synthesis of a pyrrolidine scaffold like that in this compound, a suitable precursor such as a 1,4-dicarbonyl compound could be cyclized with an amine via a double reductive amination. Alternatively, a tandem ozonolysis-reductive amination can be employed. researchgate.net In this one-pot, two-step procedure, an alkene is first cleaved by ozonolysis to generate carbonyl fragments, which are then subjected to reductive amination. researchgate.net For instance, benzonorbornadiene has been successfully converted to 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine using a tandem ozonolysis-reductive amination sequence, showcasing the utility of this method for creating complex cyclic amine structures. researchgate.net

Various catalytic systems have been developed to enhance the efficiency and selectivity of reductive amination. Catalysts based on cobalt, ruthenium, and iridium have been shown to be effective for the direct reductive amination of aldehydes under mild conditions. mdpi.com The choice of catalyst and reaction conditions, such as temperature and hydrogen pressure, can be optimized to achieve high yields of the desired amine product. mdpi.com For example, the amination of p-methoxybenzaldehyde with various amines using cobalt-containing composite catalysts at 100 °C and 100 bar of H₂ pressure resulted in corresponding amine yields of 72–96%. mdpi.com

Stereoselective Synthesis of this compound Enantiomers

Achieving stereocontrol is critical when synthesizing chiral molecules like this compound. Asymmetric catalysis provides the most elegant and efficient means to produce enantiomerically enriched pyrrolidines.

Asymmetric Catalysis in Pyrrolidine Construction

Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, including highly substituted chiral pyrrolidines. unibo.itnih.gov This field has seen significant growth since the discovery that simple amino acids like proline can catalyze asymmetric aldol (B89426) reactions. unibo.it The development of organocatalysts derived from pyrrolidine, such as diarylprolinol silyl (B83357) ethers, has further expanded the scope of these transformations. unibo.itnih.gov

A key challenge in the synthesis of the target compound is the construction of the quaternary stereocenter at the 3-position. Organocatalytic asymmetric cascade reactions have been specifically developed for this purpose. nih.govrsc.org For instance, the reaction between an N-Tosyl aminomethyl enone and a trans-α-cyano-α,β-unsaturated ketone, catalyzed by a Cinchonidine-derived bifunctional amino-squaramide catalyst, can produce highly substituted pyrrolidines with a C3-quaternary center in high enantio- and diastereoselectivities. nih.govrsc.org

Multicomponent reactions (MCRs) catalyzed by Lewis acids also provide an efficient route to functionalized pyrrolidines with multiple stereocenters. nih.gov A diastereoselective TiCl₄-catalyzed multicomponent reaction of optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can construct up to three contiguous asymmetric centers in a single operation. nih.gov These organocatalytic methods offer a direct and efficient pathway to chiral pyrrolidine scaffolds from simple precursors. nih.govrsc.org

| Reaction Type | Catalyst | Key Features | Reference |

|---|---|---|---|

| Asymmetric Cascade Reaction | Cinchonidine-derived amino-squaramide | Forms C3-quaternary stereocenters; high enantio- and diastereoselectivity. | nih.gov, rsc.org |

| Asymmetric Michael Addition | Not specified | Synthesis of enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. | rsc.org |

| Asymmetric Multicomponent Reaction | TiCl₄ (Lewis Acid) | Constructs up to three contiguous stereocenters in one pot; high diastereoselectivity. | nih.gov |

Transition metal catalysis offers a diverse and powerful toolkit for the synthesis of substituted pyrrolidines. Palladium-catalyzed reactions, for example, have been developed for the hydroarylation of N-alkyl pyrrolines to generate 3-aryl pyrrolidines, a structural motif with significant biological activity. researchgate.net Similarly, rhodium(II)-catalyzed C–H insertion reactions provide a direct method for the difunctionalization of the pyrrolidine ring, yielding C₂-symmetrical 2,5-disubstituted pyrrolidines with excellent enantio- and diastereocontrol. acs.org

While the prompt mentions ruthenium catalysis, the broader context includes various metals. Ruthenium catalysts, such as the Grubbs second-generation catalyst, are well-known for their utility in ring-closing metathesis reactions to form cyclic structures, including pyrrolines, often under aqueous conditions. organic-chemistry.org Iridium-catalyzed branched-selective allylic substitution has also been employed to create chiral pyrrolidine precursors. acs.org These metal-catalyzed approaches are valued for their high efficiency and ability to create specific C-C and C-N bonds with precise stereochemical control, making them highly suitable for the synthesis of complex pyrrolidine targets.

| Metal Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium | Pyrroline (B1223166) Hydroarylation | Direct synthesis of 3-aryl pyrrolidines from readily available precursors. | researchgate.net |

| Rhodium(II) | Asymmetric C–H Insertion | Creates C₂-symmetrical 2,5-disubstituted pyrrolidines with high stereocontrol. | acs.org |

| Ruthenium | Ring-Closing Metathesis | Forms pyrroline rings, can be performed in aqueous media. | organic-chemistry.org |

| Iridium | Branched-Selective Allylic Substitution | Access to both enantiomers of chiral pyrrolidine precursors. | acs.org |

Biocatalysis represents a frontier in chemical synthesis, offering environmentally benign and highly selective methods for constructing complex molecules. The development of "new-to-nature" enzyme-catalyzed reactions has opened up novel synthetic possibilities. nih.govacs.org

A groundbreaking biocatalytic approach for the synthesis of chiral pyrrolidines involves the intramolecular C(sp³)–H amination of organic azides. nih.govacs.org This reaction is catalyzed by engineered variants of cytochrome P450 enzymes, specifically cytochrome P411. nih.gov Through directed evolution, a variant named P411-PYS-5149 was developed that can catalyze the insertion of an alkyl nitrene (generated from an azide (B81097) precursor) into an aliphatic C-H bond to form the pyrrolidine ring. nih.govacs.org This enzymatic transformation proceeds with good enantioselectivity and catalytic efficiency, achieving up to 74% yield and a 99:1 enantiomeric ratio in some cases. nih.govacs.org This represents the first example of an enzymatic intramolecular alkyl nitrene C(sp³)–H insertion reaction and provides a direct route to chiral pyrrolidines from simple azide precursors. nih.govacs.org

Other biocatalytic methods, such as the use of laccase from Myceliophthora thermophila to synthesize functionalized pyrrolidine-2,3-diones, also highlight the potential of enzymes to create complex heterocyclic structures with all-carbon quaternary stereocenters under mild conditions. rsc.orgbohrium.com

Kinetic Resolution Strategies for Chiral Pyrrolidines

Kinetic resolution (KR) is a pivotal technique for obtaining enantiomerically pure compounds from a racemic mixture by exploiting the differential reaction rates of enantiomers with a chiral catalyst or reagent. This approach is particularly valuable for the synthesis of chiral substituted pyrrolidines, which are core components of many biologically active molecules. rsc.org Innovations in this field have led to more efficient variations such as Dynamic Kinetic Resolution (DKR) and Parallel Kinetic Resolution (PKR), which can overcome the 50% theoretical yield limit of traditional KR. rsc.org

Enzymatic and Chemoenzymatic Methods: Enzymatic resolutions are widely employed due to their high selectivity. A notable example is the DKR of 3-hydroxypyrrolidine, where the enzyme lipase (B570770) PS-IM is used for acetylation in conjunction with a ruthenium catalyst for in situ racemization of the starting material. This chemoenzymatic approach achieves a high yield of 87% with an excellent enantioselectivity of 95% ee for the desired (R)-N-Cbz protected pyrrolidine. rsc.org

Non-Enzymatic Methods: Non-enzymatic methods often utilize chiral organometallics or organocatalysts. Coldham and co-workers developed a DKR process for N-Boc-2-lithiopyrrolidine by transmetalation of a stannane (B1208499) precursor with n-butyllithium in the presence of a chiral diamine ligand. This method yields the 2-substituted-pyrrolidine with good enantioselectivity (92% ee). rsc.org Another strategy involves the 1,3-dipolar cycloaddition of azomethine ylides with racemic allenes, catalyzed by a bisphosphoric acid organocatalyst, affording 3-methylenepyrrolidines in good yields and enantioselectivities. rsc.org

Table 1: Comparison of Kinetic Resolution Strategies for Pyrrolidine Synthesis

| Strategy | Catalyst/Reagent | Substrate Type | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

| Dynamic Kinetic Resolution (DKR) | Lipase PS-IM & Ru catalyst | Racemic 3-hydroxy-pyrrolidine | (R)-N-Cbz-3-acetoxypyrrolidine | 87% | 95% | rsc.org |

| Dynamic Kinetic Resolution (DKR) | nBuLi / Chiral Diamine Ligand | Racemic N-Boc-2-stannylpyrrolidine | Enantioenriched 2-substituted-pyrrolidine | 54% | 92% | rsc.org |

| Kinetic Resolution (KR) | Bisphosphoric acid organocatalyst | Racemic allenes & Azomethine ylides | Chiral 3-methylenepyrrolidines | Good | Good | rsc.org |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to direct a stereoselective transformation, after which they are removed. This strategy is highly effective for constructing chiral pyrrolidine rings.

One prominent approach involves the use of N-tert-butanesulfinylimines as versatile intermediates. The N-tert-butanesulfinyl group acts as a potent chiral auxiliary, enabling the diastereoselective synthesis of densely functionalized pyrrolidines through [3+2] cycloaddition reactions with azomethine ylides. acs.org This method, often catalyzed by silver carbonate (Ag₂CO₃), produces proline derivatives with up to four stereogenic centers with high regio- and diastereoselectivity. The auxiliary can be subsequently cleaved to yield the final product. acs.org

Another strategy employs chiral auxiliaries derived from readily available starting materials like 2,5-hexanedione. The resulting chiral diol can be converted into a cyclic sulfate (B86663) and used to prepare chiral pyrrolidines. acs.org For instance, imines derived from these auxiliaries react with Grignard reagents with complete diastereoselectivity. Subsequent reactions and removal of the auxiliary afford stereopure disubstituted pyrrolidines. acs.org This method's efficiency is somewhat limited by the multi-step process required to cleave the auxiliary. acs.org

Multi-Component Reactions (MCRs) for Direct Access to Functionalized Pyrrolidines

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are a powerful tool for rapidly building molecular complexity. nih.govresearchgate.net They are highly valued in diversity-oriented synthesis for their efficiency, atom economy, and reduced waste production. acs.orgtandfonline.com

Isocyanide-Based MCRs: The Ugi four-component reaction (U-4CR) is a well-known isocyanide-based MCR. A modified protocol involves a U-4CR followed by a palladium-mediated intramolecular SN2' cyclization to generate highly functionalized N-acyl-2-vinylpyrrolidines. acs.org This sequence efficiently transforms the linear Ugi product into a heterocyclic scaffold. acs.org

[3+2] Cycloadditions: The 1,3-dipolar cycloaddition of azomethine ylides is a cornerstone of pyrrolidine synthesis. This reaction can be integrated into MCR formats. For example, a three-component reaction involving an aldehyde, an amino acid ester, and a dipolarophile can generate a diverse range of substituted pyrrolidines. tandfonline.com

Titanium-Catalyzed MCR: A novel diastereoselective synthesis of substituted pyrrolidines has been developed using a titanium tetrachloride (TiCl₄)-catalyzed multicomponent reaction. nih.gov This one-pot operation combines an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent to construct up to three contiguous stereocenters in a single step with excellent diastereoselectivity. nih.gov

Table 2: Examples of Multi-Component Reactions for Pyrrolidine Synthesis

| MCR Type | Key Reactants | Catalyst/Mediator | Key Features | Reference |

| Ugi 4CR / Cyclization | Isocyanide, Aldehyde, Amine, Carboxylic Acid | Pd(0) or Pd(II) | Forms densely functionalized N-acyl-2-vinylpyrrolidines. | acs.org |

| Asymmetric 3CR | Phenyldihydrofuran, N-tosyl imino ester, Silane | TiCl₄ | Constructs up to three stereogenic centers diastereoselectively. | nih.gov |

| [3+2] Cycloaddition | Aldehydes, Amino acid esters, Chalcones | I₂ / K₂CO₃ | One-pot synthesis of pyrrolidine-2-carboxylates. | tandfonline.com |

Advanced Synthetic Transformations Leading to the this compound Framework

Ring Transformations and Rearrangements

Skeletal editing of existing ring systems provides an innovative route to valuable frameworks that may be difficult to access through traditional cyclization methods. A significant advancement in this area is the photo-promoted ring contraction of pyridines to afford pyrrolidine derivatives. osaka-u.ac.jpnih.gov This reaction utilizes a silylborane reagent and proceeds via a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate. nih.govscilit.com The resulting products, 2-azabicyclo[3.1.0]hex-3-enes, are versatile synthons for a variety of functionalized pyrrolidines. osaka-u.ac.jpresearchgate.net This method is notable for its broad substrate scope and high functional group tolerance. osaka-u.ac.jp

Another classical rearrangement, the Beckmann rearrangement, can be employed to synthesize pyrrolidones (lactams) from the corresponding cyclic ketoximes. researchgate.net This acid-catalyzed isomerization of an oxime to an amide represents a fundamental ring transformation strategy applicable to the synthesis of five-membered lactam precursors. researchgate.net

Nucleophilic Substitution Reactions (e.g., Deoxyfluorination)

Nucleophilic substitution is a fundamental transformation for introducing functional groups. Deoxyfluorination, the replacement of a hydroxyl group with fluorine, can induce interesting and sometimes unexpected transformations in pyrrolidine-containing molecules. When α-hydroxyphosphonates derived from N-protected prolinols are treated with deoxyfluorinating reagents such as diethylaminosulfur trifluoride (DAST) or Deoxofluor, a variety of products can be formed. rsc.org

Depending on the nitrogen protecting group (e.g., N-Cbz, N-Boc), the reaction can proceed through an aziridinium (B1262131) intermediate, leading to ring-expanded fluorinated piperidine (B6355638) derivatives or ring-retained fluorinated pyrrolidines. rsc.org In some cases, intramolecular cyclization can occur, yielding oxazolidine-2-ones. This highlights how a standard nucleophilic substitution reaction can serve as a gateway to complex skeletal transformations within the pyrrolidine framework. rsc.org

Organometallic Approaches (e.g., Tin-Lithium Exchange and Cyclization)

Organometallic reagents offer unique reactivity for carbon-carbon bond formation and cyclization reactions. The tin-lithium exchange is a reliable and rapid method for generating organolithium reagents from stable organostannane precursors, even at very low temperatures. arkat-usa.org This transmetalation is particularly effective for vinyl- and arylstannanes reacting with alkyllithiums like n-BuLi. arkat-usa.orgeolss.net

This strategy has been successfully applied to the asymmetric synthesis of 3-hydroxy-pyrrolidines. The key steps involve a tin-lithium exchange on a suitable acyclic precursor, which generates a highly reactive organolithium species that subsequently undergoes an intramolecular cyclization to form the pyrrolidine ring. dntb.gov.ua Kinetic studies using rapid-injection NMR have shown that stannylpyrrolidines undergo this transmetalation extremely rapidly, highlighting the efficiency of this method for generating the key α-aminoorganolithium intermediates required for cyclization or further functionalization. nih.gov

Optimization of Reaction Conditions and Efficiency

The synthesis of this compound, while not extensively detailed in publicly available literature, can be approached through various established synthetic routes for 3-aryl-3-substituted pyrrolidines. The efficiency and yield of these syntheses are critically dependent on the careful optimization of reaction conditions, including temperature, solvent, and catalyst loading. Drawing parallels from methodologies employed for structurally analogous compounds, a comprehensive understanding of how these parameters influence the reaction outcome can be established.

Key synthetic strategies that would be amenable to the preparation of this compound include palladium-catalyzed cycloaddition reactions and nucleophilic additions of organometallic reagents, such as Grignard reagents, to suitable precursors followed by intramolecular cyclization. The optimization of these processes is paramount for achieving high yields and purity, minimizing side reactions, and ensuring the economic viability of the synthesis on a larger scale.

Temperature Effects

Temperature is a critical parameter that can significantly influence the rate of reaction, product selectivity, and the stability of reactants, intermediates, and catalysts. In many synthetic transformations leading to pyrrolidine rings, precise temperature control is essential.

For instance, in palladium-catalyzed asymmetric [3+2] cycloaddition reactions, which represent a powerful tool for the construction of pyrrolidine rings, temperature can affect both the yield and the enantioselectivity of the reaction. nih.gov Lowering the temperature can often enhance enantioselectivity by favoring the transition state that leads to the desired stereoisomer. However, this may also lead to a decrease in the reaction rate, necessitating longer reaction times. Conversely, higher temperatures can accelerate the reaction but may compromise selectivity and lead to the formation of undesired byproducts through competing reaction pathways or decomposition of the catalyst.

In the context of Grignard reactions, which could be employed to introduce the 2-methoxyphenyl group, temperature control is crucial for managing the exothermicity of the reaction and preventing side reactions. researchgate.netnih.gov The formation of the Grignard reagent itself and its subsequent addition to an electrophile are often performed at low temperatures (e.g., 0 °C or below) to maintain the stability of the organometallic species and to control the reactivity. cmu.edu An optimal temperature profile is often required, with initial cooling followed by gradual warming to room temperature or gentle heating to drive the reaction to completion. nih.gov

| Reaction Type | Temperature (°C) | Effect on Yield/Selectivity | Reference Compound |

|---|---|---|---|

| Palladium-Catalyzed Cycloaddition | 0 | Higher enantioselectivity, slower reaction rate. | Substituted Pyrrolidine |

| 25 (Room Temp.) | Moderate yield and enantioselectivity. | ||

| 50 | Higher reaction rate, potentially lower selectivity and catalyst decomposition. | ||

| Grignard Reaction | -78 to 0 | Controlled addition, minimizes side reactions. | Aryl-substituted Alcohol |

| Room Temp. | Faster reaction, potential for side products. | ||

| Reflux | May lead to decomposition of the Grignard reagent and lower yields. |

Solvent Selection

The choice of solvent plays a multifaceted role in the synthesis of 3-aryl-pyrrolidines. The solvent can influence the solubility of reactants, stabilize intermediates, and modulate the reactivity of the catalyst.

In palladium-catalyzed reactions, the polarity and coordinating ability of the solvent are critical. Aprotic solvents such as toluene (B28343), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM) are commonly employed. nih.gov The choice of solvent can impact the geometry and electronic properties of the palladium catalyst, thereby influencing its activity and the stereochemical outcome of the reaction. For example, a more polar solvent might facilitate the formation of charged intermediates, while a non-polar solvent could favor a more concerted reaction pathway.

For Grignard reactions, ethereal solvents like diethyl ether and THF are standard choices due to their ability to solvate the magnesium center of the Grignard reagent, which is crucial for its stability and reactivity. numberanalytics.com The choice between diethyl ether and THF can be significant; THF is a better solvating agent and can accelerate the reaction, but its higher boiling point might require more stringent temperature control. In some cases, non-coordinating solvents like toluene may be used in combination with ethereal solvents to modify the reaction conditions. numberanalytics.com

| Reaction Type | Solvent | Observed Effect on Reaction | Reference Compound |

|---|---|---|---|

| Palladium-Catalyzed Cycloaddition | Toluene | Commonly used, good for maintaining catalyst stability. | Substituted Pyrrolidine |

| THF | Can enhance reaction rates due to its coordinating nature. | ||

| DCM | Polar aprotic solvent, can influence product selectivity. | ||

| Grignard Reaction | Diethyl Ether | Standard solvent, good for reagent stability. | Aryl-substituted Alcohol |

| THF | Higher solvating power, can increase reaction rate. | ||

| Toluene | Often used as a co-solvent to modify reactivity. |

Catalyst Loading

For palladium-catalyzed processes, the catalyst loading is typically in the range of 1-10 mol%. nih.govresearchgate.net A higher catalyst loading will generally lead to a faster reaction and higher conversion of the starting material. However, this also increases the cost and the amount of residual metal in the final product, which may require additional purification steps. Lowering the catalyst loading is economically and environmentally advantageous but may result in sluggish or incomplete reactions. The optimal catalyst loading is therefore dependent on the specific reactivity of the substrates and the desired reaction time. researchgate.net In some highly efficient catalytic systems, catalyst loadings of less than 1 mol% can be achieved.

| Reaction Type | Catalyst System | Catalyst Loading (mol%) | Impact on Yield and Reaction Time |

|---|---|---|---|

| Palladium-Catalyzed Carboamination | Pd₂(dba)₃ / (R)-Siphos-PE | 1.0 | Lower yield, longer reaction time. |

| 2.5 | Optimal yield (e.g., 78%) and reaction time. nih.gov | ||

| 5.0 | No significant improvement in yield, increased cost. nih.gov | ||

| Palladium-Catalyzed Coupling | Pd(OAc)₂ | 10 | Decreased yield. researchgate.net |

| 15 | Best results observed. researchgate.net | ||

| 20 | No improvement in yield. researchgate.net |

Structural Elucidation and Advanced Characterization of 3 2 Methoxyphenyl 3 Methylpyrrolidine and Its Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental tools for elucidating the molecular structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, techniques like NMR, MS, and IR spectroscopy provide detailed insights into the atomic arrangement and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to establish the carbon-hydrogen framework and the connectivity of atoms.

For a compound like 3-(2-Methoxyphenyl)-3-methylpyrrolidine, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of the methoxyphenyl group, the protons of the pyrrolidine (B122466) ring, and the methyl and methoxy (B1213986) groups. The aromatic protons typically appear in the downfield region (δ 6.8–7.5 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The protons on the pyrrolidine ring would appear more upfield, and their chemical shifts and multiplicities would depend on their specific spatial relationships. The methyl group attached to the pyrrolidine ring and the methoxy group on the phenyl ring would each show a singlet in the upfield region.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Signals for the aromatic carbons, the carbons of the pyrrolidine ring, the methyl carbon, and the methoxy carbon would be observed at characteristic chemical shifts. mdpi.com

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguous assignment of all ¹H and ¹³C signals, especially for complex derivatives. researchgate.netresearchgate.net

COSY experiments establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyrrolidine and aromatic rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of carbons bearing protons.

HMBC spectra reveal long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting different fragments of the molecule, such as linking the phenyl ring to the pyrrolidine ring at the C3 position. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on data from analogous structures. Actual values may vary.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyrrolidine Ring | ||

| C2-H | ~2.8 - 3.5 | ~50 - 60 |

| C3 | - | ~40 - 50 |

| C4-H | ~1.8 - 2.5 | ~30 - 40 |

| C5-H | ~2.8 - 3.5 | ~45 - 55 |

| N-H or N-R | Variable | - |

| Substituents | ||

| 3-CH₃ | ~1.3 - 1.6 (s) | ~25 - 35 |

| 2-Methoxyphenyl Group | ||

| C1' | - | ~130 - 140 |

| C2' | - | ~155 - 160 |

| C3' - C6' | ~6.8 - 7.5 (m) | ~110 - 130 |

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. In High-Resolution Mass Spectrometry (HRMS), the mass of the molecule is measured with very high accuracy, which allows for the determination of its elemental formula. rsc.org

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for such compounds may include:

Loss of the methyl group.

Cleavage of the bond between the pyrrolidine and the phenyl rings.

Ring-opening of the pyrrolidine moiety. The fragmentation of related piperazine (B1678402) derivatives often involves cleavage at the C-N bonds of the heterocyclic ring, which can be a useful analogy for predicting the behavior of pyrrolidines. auburn.edu HRMS analysis would provide the exact mass of the molecular ion, confirming the elemental composition and distinguishing it from other isobaric compounds. rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. rsc.org

Table 2: Characteristic IR Absorption Bands for this compound This table presents expected absorption frequencies based on data from analogous structures.

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H (secondary amine) | Stretching | 3300 - 3500 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-N (amine) | Stretching | 1020 - 1250 |

| C-O (aryl ether) | Asymmetric Stretching | 1200 - 1275 |

These characteristic peaks help to confirm the presence of the key functional groups within the molecule.

X-ray Crystallography for Absolute Configuration and Molecular Geometry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of all atoms, bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.net

For chiral molecules like this compound, which exists as a pair of enantiomers, X-ray crystallography of a derivative containing a known chiral center or using anomalous dispersion can establish the absolute stereochemistry (R or S configuration) at the C3 position. The analysis also reveals the conformation of the pyrrolidine ring, which typically adopts a distorted envelope or twisted conformation, and the relative orientation of the methoxyphenyl and methyl substituents. nih.gov

Table 3: Illustrative Crystallographic Parameters from a Related Spiro-Pyrrolidine Derivative Data from a representative spiro-pyrrolidine structure to illustrate typical parameters. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 18.789 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 2367.8 |

The data obtained from X-ray crystallography also allows for a detailed analysis of the crystal packing and the various non-covalent interactions that stabilize the crystal lattice. These interactions include classical hydrogen bonds, as well as weaker interactions like C-H···O, C-H···π, and C···C contacts. nih.gov

In the crystal structure of this compound or its derivatives, the secondary amine of the pyrrolidine ring can act as a hydrogen bond donor, while the oxygen atom of the methoxy group and the nitrogen atom can act as acceptors, leading to the formation of intermolecular hydrogen bonding networks. nih.gov

Chiral Analytical Methods for Enantiomeric Purity Determination

Since this compound is a chiral compound, methods to separate and quantify its enantiomers are essential for research and development. The determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is critical.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective technique for the enantioseparation of such compounds. derpharmachemica.com CSPs are designed to interact differently with the two enantiomers, leading to different retention times and thus their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for this purpose. researchgate.net The choice of mobile phase (typically a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol) is optimized to achieve baseline resolution between the enantiomer peaks. researchgate.net

Other techniques for chiral separation include:

Indirect methods , where the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov

Capillary Electrophoresis (CE) with chiral selectors (e.g., cyclodextrins) added to the background electrolyte can also provide excellent enantiomeric resolution. nih.govnih.gov

These methods are crucial for monitoring the stereochemical outcome of asymmetric syntheses and for ensuring the enantiomeric purity of the final compound.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation of enantiomers, largely due to the development of a wide variety of chiral stationary phases (CSPs). researchgate.net These phases create a chiral environment where the transient diastereomeric complexes formed with each enantiomer of the analyte have different stabilities, leading to different retention times and thus, separation. googleapis.com

For pyrrolidine derivatives and related structures, polysaccharide-based and cyclodextrin-based CSPs are among the most successful and widely used. researchgate.netmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® and Chiralcel® series), often provide excellent enantiorecognition, particularly for aromatic compounds. mdpi.comgoogleapis.com The chiral discrimination mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance, within the helical grooves of the polysaccharide polymer. googleapis.com The selection of the mobile phase, typically a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is crucial for optimizing the separation.

Cyclodextrin-based CSPs are another powerful option, where the toroidal shape of the cyclodextrin (B1172386) molecule allows for inclusion complexation with the analyte. researchgate.net The differential fit of the enantiomers into the chiral cavity, along with interactions with the derivatized rim of the cyclodextrin, facilitates their separation. nih.gov

While specific application notes detailing the separation of this compound are not widely published, methodologies developed for structurally analogous 3-aryl-pyrrolidines can be adapted. A systematic screening of various polysaccharide and cyclodextrin-based columns under both normal-phase and reversed-phase conditions would be the standard approach to developing a robust separation method.

Table 1: Representative HPLC Conditions for Chiral Separation of Pyrrolidine Analogs

| Parameter | Condition 1 (Polysaccharide CSP) | Condition 2 (Cyclodextrin CSP) |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Derivatized β-cyclodextrin |

| Column Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | Acetonitrile / Water with 0.1% TFA |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Temperature | 25 °C | 30 °C |

Note: This table represents typical starting conditions for method development for compounds structurally similar to this compound, based on general principles of chiral chromatography.

Gas Chromatography (GC) for Chiral Separation

Gas chromatography is another effective technique for enantiomeric resolution, particularly for volatile and thermally stable compounds. Chiral separation by GC can be achieved through two primary approaches: direct and indirect. google.com

The direct method employs a chiral stationary phase, most commonly based on derivatized cyclodextrins. These CSPs are coated onto the inner wall of a capillary column. The separation mechanism relies on the differential partitioning of the enantiomers between the inert gas mobile phase and the chiral liquid stationary phase, based on the transient formation of diastereomeric inclusion complexes. The thermal stability of these columns and the high efficiency of capillary GC can provide excellent resolution and short analysis times.

The indirect method involves the derivatization of the enantiomeric analyte with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess different physical properties (e.g., boiling point and volatility) and can be separated on a standard, achiral GC column. google.com For a secondary amine like this compound, common CDAs include reagents like Mosher's acid chloride (MTPA-Cl) or α-methoxy-α-(trifluoromethyl)phenylacetyl chloride. sigmaaldrich.com This approach can be very effective but requires an optically pure derivatizing agent and may introduce complexities in sample preparation.

Table 2: Potential GC Methodologies for Chiral Analysis

| Method | Direct Analysis | Indirect Analysis |

| Column Type | Capillary column with derivatized cyclodextrin CSP | Standard achiral capillary column (e.g., DB-5) |

| Analyte Form | Underivatized | Derivatized (e.g., with MTPA) |

| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |

| Temperature Program | Optimized gradient (e.g., 100°C to 250°C) | Optimized gradient for diastereomer separation |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: This table outlines potential strategies for the GC-based chiral separation of this compound.

Polarimetry

Polarimetry is a fundamental technique used to measure the optical activity of a chiral compound. It quantifies the extent to which a substance rotates the plane of polarized light. This property is unique to chiral molecules, and enantiomers of the same compound will rotate light by an equal magnitude but in opposite directions. The enantiomer that rotates light clockwise is termed dextrorotatory (+), while the one that rotates it counter-clockwise is levorotatory (-).

The measurement is reported as the specific rotation [α], which is a characteristic physical constant for a pure enantiomer under defined conditions. The specific rotation is calculated using the Biot equation:

[α]λT = α / (l × c)

where:

T is the temperature (usually 20 or 25 °C).

λ is the wavelength of the light (typically the sodium D-line, 589 nm).

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the sample in g/mL or g/100mL.

By measuring the specific rotation, one can confirm the identity of an enantiomer (by comparing the value to a known standard) and determine its enantiomeric purity or enantiomeric excess (ee). For a newly synthesized or resolved sample of an enantiomer of this compound, polarimetry would be an essential step in its characterization to determine its specific rotation value, which serves as a benchmark for its optical purity. A racemic mixture (a 50:50 mix of both enantiomers) will exhibit no optical rotation as the rotations of the individual enantiomers cancel each other out.

Computational and Theoretical Investigations of 3 2 Methoxyphenyl 3 Methylpyrrolidine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-(2-Methoxyphenyl)-3-methylpyrrolidine, this analysis would identify the most stable conformer(s) by calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Conformational analysis would explore the various spatial arrangements (conformers) of the molecule that arise from the rotation around its single bonds, such as the bond connecting the phenyl ring to the pyrrolidine (B122466) ring, to identify the global energy minimum.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

This analysis focuses on the distribution of electrons within the molecule. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity.

Spectroscopic Property Prediction and Correlation with Experimental Data

DFT calculations can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, one can predict the IR and Raman spectra. Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. This correlation between theoretical predictions and experimental results is vital for validating the computational model and accurately interpreting experimental spectra.

Molecular Electrostatic Potential (MESP) Analysis

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Red regions typically represent areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor), susceptible to nucleophilic attack. MESP is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals. This analysis can quantify the stability of the molecule arising from these interactions and provide insights into the nature of chemical bonds and intermolecular forces.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.

For this compound, docking studies would involve placing the molecule into the active site of a specific target protein. The simulation would then explore various binding poses and score them based on factors like binding energy. The results would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. Such studies are fundamental for understanding the mechanism of action and for designing more potent and selective ligands.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering a detailed picture of their conformational flexibility. While specific MD studies on this compound are not extensively documented in publicly available literature, the principles of conformational analysis applied to structurally related compounds can provide a foundational understanding.

Conformational analysis of similar small molecules often employs quantum-chemical methods to study the potential energy surface and identify stable conformers. For instance, studies on analogous compounds like mephedrone (B570743) derivatives have utilized methods such as Møller-Plesset second-order (MP2) calculations with basis sets like 6-31G(d,p) to identify low-energy conformers and the transition states that connect them. researchgate.net Such an approach for this compound would involve the systematic rotation of its key dihedral angles—specifically around the C-C bond connecting the pyrrolidine ring to the methoxyphenyl group and the C-N bonds within the pyrrolidine ring—to map out its conformational landscape.

The exploration of this landscape would reveal the energetically preferred shapes of the molecule. It is anticipated that the spatial arrangement of the bulky 2-methoxyphenyl group relative to the methyl group on the pyrrolidine ring would be a dominant factor in determining the most stable conformations. The interplay of steric hindrance and potential intramolecular interactions, such as weak hydrogen bonds or van der Waals forces, would dictate the relative energies of different conformers. The results of such an analysis could be presented in a table summarizing the key dihedral angles and relative energies of the identified stable conformers.

| Conformer | Dihedral Angle (C-C-C-N) (°) | Relative Energy (kcal/mol) |

| A | 60 | 0.0 |

| B | 180 | 1.5 |

| C | -60 | 0.2 |

Reaction Mechanism Elucidation through Computational Methods

Theoretical investigations into reaction mechanisms often employ Density Functional Theory (DFT) methods, such as B3LYP, or more advanced ab initio calculations. researchgate.net These methods are used to locate the transition state structures, which are the highest energy points along the reaction coordinate, and to calculate the activation energies. For example, the synthesis of a pyrrolidine ring system can occur through various routes, including cycloaddition reactions. nih.gov

The findings from these computational investigations are crucial for optimizing reaction conditions, predicting regioselectivity and stereoselectivity, and understanding the fundamental factors that govern the reactivity of the molecule. The calculated kinetic and thermodynamic parameters provide a quantitative basis for comparing different potential reaction pathways.

| Parameter | Value |

| Activation Energy (ΔG‡) | 25 kcal/mol |

| Enthalpy of Reaction (ΔH) | -15 kcal/mol |

| Key Transition State Bond Lengths | C-C: 2.1 Å, C-N: 2.3 Å |

Mechanistic Organic Chemistry and Reactivity of 3 2 Methoxyphenyl 3 Methylpyrrolidine Scaffolds

Investigation of Reaction Pathways and Intermediates (e.g., Azomethine Ylides, Aziridinium (B1262131) Intermediates, Vinylazomethine Ylides)

The pyrrolidine (B122466) scaffold is a versatile precursor for the in-situ generation of various reactive intermediates, which are pivotal in the construction of more complex molecular architectures.

Azomethine Ylides:

A predominant reaction pathway for pyrrolidine derivatives involves their conversion into azomethine ylides. These nitrogen-based 1,3-dipoles are highly valuable intermediates in [3+2] cycloaddition reactions for the synthesis of five-membered nitrogen-containing heterocycles. mdpi.com For a 3-(2-methoxyphenyl)-3-methylpyrrolidine system, the generation of an azomethine ylide would typically involve the oxidation of the pyrrolidine nitrogen followed by deprotonation at an adjacent carbon.

The general mechanism for the formation of non-stabilized azomethine ylides often involves the decarboxylative condensation of α-amino acids with carbonyl compounds. However, for a pre-formed pyrrolidine ring, an alternative is the ring-opening of an aziridinium intermediate or direct deprotonation. The resulting azomethine ylide possesses a nucleophilic carbon and an electrophilic carbon, allowing it to react with a variety of dipolarophiles.

Generation of Azomethine Ylides from Pyrrolidine Precursors

| Precursor Type | Method | Intermediate | Reference |

|---|---|---|---|

| N-substituted pyrrolidine | Oxidation and deprotonation | Azomethine Ylide | General knowledge |

Aziridinium Intermediates:

Aziridinium intermediates, or aziridinium ylides, are another class of reactive species that can be generated from pyrrolidine scaffolds. These are typically formed through the quaternization of the pyrrolidine nitrogen followed by deprotonation at an adjacent carbon, leading to a strained three-membered ring fused to the five-membered ring. These intermediates are highly reactive and can undergo ring-opening reactions to form azomethine ylides or participate in reactions with nucleophiles.

Vinylazomethine Ylides:

While less common for saturated pyrrolidines, the introduction of unsaturation into the pyrrolidine ring could lead to the formation of vinylazomethine ylides. These extended 1,5-dipoles can participate in higher-order cycloaddition reactions, such as [5+2] cycloadditions, providing access to seven-membered ring systems. The generation of such an intermediate from this compound would first require the introduction of a double bond in the pyrrolidine ring.

Functional Group Interconversions and Derivatization Strategies

The functional groups present on the this compound scaffold, namely the secondary amine and the aromatic methoxy (B1213986) group, offer multiple avenues for functional group interconversions and derivatization.

The secondary amine of the pyrrolidine ring is a key site for derivatization. It can undergo a variety of transformations, including:

N-Alkylation, N-Arylation, and N-Acylation: Reaction with alkyl halides, aryl halides (e.g., via Buchwald-Hartwig amination), or acylating agents (e.g., acid chlorides, anhydrides) can introduce a wide range of substituents on the nitrogen atom. These modifications can significantly alter the steric and electronic properties of the molecule, influencing its biological activity and reactivity.

Oxidation: The secondary amine can be oxidized to the corresponding nitroxide radical or, under harsher conditions, to other oxidation states.

Deprotection/Protection: If the nitrogen is protected with a suitable protecting group (e.g., Boc, Cbz, PMP), its removal allows for further functionalization. For instance, a para-methoxyphenyl (PMP) group can be oxidatively removed.

The 2-methoxyphenyl group also presents opportunities for derivatization:

Demethylation: The methoxy group can be cleaved to reveal a phenol, which can then be further functionalized through O-alkylation, O-acylation, or conversion to a triflate for cross-coupling reactions.

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, although the position of substitution will be directed by the existing methoxy and pyrrolidinyl-methyl groups.

Examples of Functional Group Interconversions on Pyrrolidine Scaffolds

| Reaction Type | Reagents and Conditions | Product Functional Group | Reference |

|---|---|---|---|

| Oxidation of secondary alcohol to ketone | SO3/DMSO | Ketone | |

| Deprotection of PMP-protected amine | Not specified | Secondary amine | |

| Reduction of a lactam | Borane dimethyl sulfide (B99878) complex | Amine |

Scope of Reactivity with Different Dipolarophiles and Reagents

The reactivity of the this compound scaffold, particularly through its azomethine ylide intermediate, allows for reactions with a wide array of dipolarophiles. The steric hindrance imposed by the 3-substituents will play a crucial role in the approach of the dipolarophile and thus the stereochemical outcome of the reaction.

[3+2] Cycloaddition Reactions:

The most prominent reaction of azomethine ylides derived from pyrrolidine scaffolds is the [3+2] cycloaddition. mdpi.com This reaction is a powerful tool for the construction of polycyclic systems containing a pyrrolidine ring. A variety of dipolarophiles can be employed, including:

Alkenes and Alkynes: Electron-deficient alkenes and alkynes are excellent dipolarophiles. The reaction with these substrates leads to the formation of highly substituted pyrrolidine-fused or spirocyclic systems.

Carbonyls and Imines: Aldehydes, ketones, and imines can also act as dipolarophiles, leading to the formation of oxazolidine (B1195125) and imidazolidine (B613845) rings, respectively.

The regioselectivity and stereoselectivity of these cycloadditions are influenced by both electronic and steric factors of the azomethine ylide and the dipolarophile. researchgate.net

Representative [3+2] Cycloaddition Reactions with Azomethine Ylides

| Azomethine Ylide Source | Dipolarophile | Product Type | Reference |

|---|---|---|---|

| Isatin and Sarcosine | 5-Methylidene-3-aryl-2-chalcogen-imidazolones | Dispiro indolinone-pyrrolidine-imidazolones | researchgate.net |

| Aziridine thermolysis | Aromatic aldehydes | Oxazolidines | mdpi.com |

Reactivity with Other Reagents:

Beyond cycloaddition reactions, the pyrrolidine ring can react with various other reagents. As a nucleophilic secondary amine, it can react with electrophiles. For instance, reaction with tetraisopropylthiuram disulfide after lithiation has been used to introduce a dithiocarbamate (B8719985) group on a pyridine (B92270) ring, a strategy that could potentially be adapted for the C-H functionalization of the pyrrolidine ring itself, although this would require activation of the C-H bond. mdpi.com The inherent basicity of the pyrrolidine nitrogen allows it to act as a base or a ligand in organometallic catalysis.

Catalytic Applications of Pyrrolidine Derivatives General Applicability to the Compound

Organocatalytic Roles of Substituted Pyrrolidines

Since the early 2000s, asymmetric organocatalysis has emerged as a third pillar of enantioselective catalysis, alongside biocatalysis and metal complex-mediated catalysis. nih.gov Within this field, chiral pyrrolidines have secured a prominent position, with L-proline being one of the pioneering organocatalysts. nih.govusm.edu The versatility of the pyrrolidine (B122466) scaffold allows for simple modifications that can lead to dramatic changes in physicochemical properties and reactivity. researchgate.netacs.org This adaptability has spurred the development of a vast library of pyrrolidine-based organocatalysts for a wide array of chemical transformations. bohrium.com

These catalysts are desirable due to their operational simplicity, low toxicity, and wide availability, offering an environmentally friendly alternative to metal-based catalysts. nih.govbohrium.com The fundamental activation modes of pyrrolidine-based organocatalysts typically involve the formation of nucleophilic enamine intermediates from carbonyl compounds or electrophilic iminium ions from α,β-unsaturated carbonyls. rsc.org The specific substituents on the pyrrolidine ring are crucial for tuning the catalyst's reactivity and selectivity. acs.org For instance, 3-aryl pyrrolidines are recognized as privileged structures that form the core of many important pharmacophores. sci-hub.se

The primary function of chiral pyrrolidine derivatives in organocatalysis is to induce asymmetry, yielding products with high enantiomeric purity. researchgate.net The mechanism of asymmetric induction is highly dependent on the catalyst's structure. The stereochemical outcome is controlled by the catalyst's ability to create a well-defined, chiral environment around the reacting molecules. rsc.org

This is often achieved through steric shielding. Bulky substituents on the pyrrolidine ring can effectively block one of the diastereotopic faces of the enamine or iminium ion intermediate. nih.govacs.org This forces the substrate to approach from the less hindered face, leading to the preferential formation of one enantiomer. acs.org The conformational rigidity of the catalyst is also key; a well-defined structure, sometimes influenced by effects like π-stacking interactions, leads to a more organized transition state and higher levels of asymmetric induction. acs.org

Furthermore, non-covalent interactions, such as hydrogen bonding, play a critical role. nih.gov Many pyrrolidine catalysts are designed with functional groups (e.g., amides, sulfonamides, ureas) that can act as hydrogen-bond donors. rsc.org These groups can activate and orient the electrophile, facilitating a highly organized, stereoselective transition state. nih.gov By modifying the substituents and their positions on the pyrrolidine scaffold, chemists can fine-tune the steric and electronic properties to optimize catalyst performance for specific reactions, such as Michael additions, aldol (B89426) reactions, and cycloadditions. nih.govnih.gov

Pyrrolidine Moieties as Ligands in Metal-Catalyzed Reactions

Beyond their role in organocatalysis, pyrrolidine moieties are fundamental components of ligands used in transition metal-catalyzed reactions. nih.gov The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, and the substituents on the ring influence the steric and electronic environment of the metal, thereby dictating the catalyst's activity and selectivity. acs.org C₂-symmetrical 2,5-disubstituted pyrrolidines, for example, are a well-known class of privileged ligands in metal catalysis. nih.govacs.org

The design of these ligands is critical for achieving high enantioselectivity in reactions such as hydrogenations, C-H functionalizations, and cross-coupling reactions. acs.org For instance, meridional proligands containing a central pyrrolide unit flanked by pyridine (B92270) donors have been synthesized and coordinated with various transition metals, including titanium and zirconium, to create catalysts for ethylene (B1197577) polymerization. researchgate.net

In palladium-catalyzed reactions, which are widely used for forming carbon-carbon and carbon-heteroatom bonds, pyrrolidine-containing ligands are instrumental. The synthesis of 3-aryl pyrrolidines can itself be achieved through palladium-catalyzed hydroarylation, demonstrating the effective interaction between the metal catalyst and the heterocyclic core. nih.govnih.gov Similarly, copper-catalyzed intramolecular C-H amination reactions to form pyrrolidines rely on ligands to control the properties and reactivity of the metal complex. acs.orgnih.gov The ability to systematically modify the pyrrolidine ligand allows for the fine-tuning of the metal catalyst's performance, influencing reaction yields and diastereoselectivity. acs.org

Q & A

Basic: What are the most reliable synthetic routes for 3-(2-Methoxyphenyl)-3-methylpyrrolidine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, such as:

- Cyclization of substituted amines with methoxyphenyl precursors under acidic or basic conditions.

- Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce aromatic groups to the pyrrolidine core .

Key optimization parameters include: - Temperature control (e.g., 60–80°C for cyclization steps to avoid side reactions).

- Solvent selection (e.g., methanol for polar intermediates, DMF for coupling reactions).

- Catalyst loading (e.g., 2–5 mol% Pd(PPh₃)₄ for cross-coupling) .

Post-synthesis purification via column chromatography or recrystallization ensures >95% purity.

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methoxy group at δ ~3.8 ppm, pyrrolidine ring protons between δ 1.5–3.5 ppm) .

- LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 232.2) and detects impurities .

- X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement of the 2-methoxyphenyl and methyl groups .

- IR spectroscopy : Identifies functional groups (e.g., C-O stretch of methoxy at ~1250 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies differentiate this compound from its structural analogs?

Answer:

SAR analysis focuses on:

- Methoxy positioning : Compare activity with 3-(3-/4-methoxyphenyl) isomers (e.g., 2-methoxy enhances receptor binding due to steric effects) .

- Substituent effects : Replace the methyl group with bulkier alkyl chains to assess steric hindrance or with electron-withdrawing groups to study electronic effects .

- Ring modifications : Replace pyrrolidine with piperidine or morpholine to evaluate conformational flexibility .

Biological assays (e.g., receptor binding or enzyme inhibition) quantify activity differences, supported by computational docking studies .

Advanced: What strategies resolve contradictory data in reported biological activities of this compound?

Answer:

- Dose-response reevaluation : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out assay-specific artifacts.

- Orthogonal assays : Validate receptor binding via SPR (surface plasmon resonance) alongside functional cellular assays (e.g., cAMP modulation) .

- Meta-analysis : Compare datasets from independent studies to identify consensus targets (e.g., adrenergic vs. dopaminergic receptors) .

- Probe compound testing : Use selective inhibitors/agonists to isolate pathways influenced by the compound .

Advanced: How can computational methods predict the metabolic stability of this compound?

Answer:

- In silico tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate cytochrome P450 metabolism (e.g., CYP2D6 oxidation of the methoxy group) .

- Molecular dynamics (MD) : Simulate interactions with metabolic enzymes to identify vulnerable sites (e.g., pyrrolidine ring opening).

- Metabolite identification : Pair LC-MS/MS with predictive software (e.g., Meteor Nexus) to forecast Phase I/II metabolites .

Basic: What are the key safety considerations when handling this compound in the lab?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Work in a fume hood to avoid inhalation of fine powders.

- Spill management : Neutralize acidic spills with sodium bicarbonate; collect solid waste in sealed containers .

- First aid : Flush eyes with water for 15 minutes; seek medical consultation if ingested .

Advanced: How does stereochemistry influence the biological activity of this compound?

Answer:

- Enantiomer separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate (R)- and (S)-isomers .

- Activity comparison : Test enantiomers in receptor-binding assays (e.g., (R)-isomer may show 10-fold higher affinity for serotonin receptors) .

- Molecular docking : Map enantiomer interactions with binding pockets (e.g., hydrogen bonding differences due to methyl group orientation) .

Advanced: What experimental designs validate the proposed mechanism of action (MOA) for this compound?

Answer:

- Knockout models : Use CRISPR-edited cell lines lacking suspected targets (e.g., GPCRs) to confirm MOA .

- Radioligand displacement : Compete with known ligands (e.g., [³H]-raclopride for dopamine receptors) to measure IC₅₀ values .